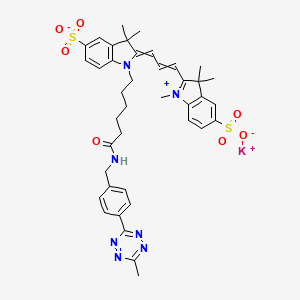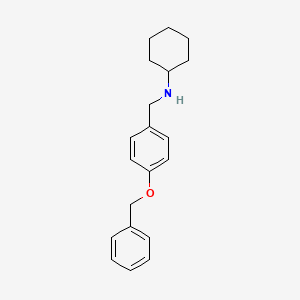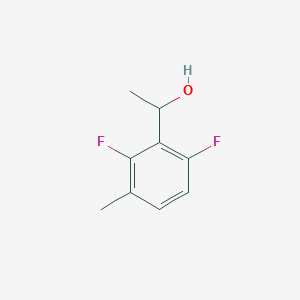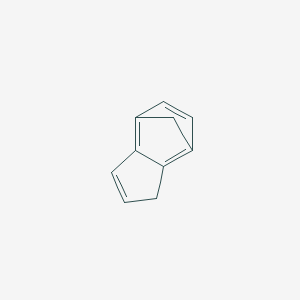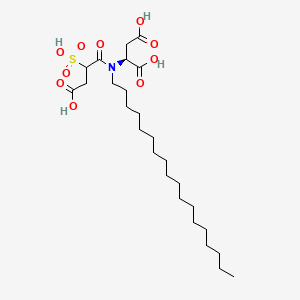
N-(3-Carboxy-2-sulfopropanoyl)-N-octadecyl-L-aspartic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Carboxy-2-sulfopropanoyl)-N-octadecyl-L-aspartic acid is a complex organic compound with a molecular formula of C26H47NO10S It is a derivative of aspartic acid, featuring a long octadecyl chain and a sulfopropanoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Carboxy-2-sulfopropanoyl)-N-octadecyl-L-aspartic acid typically involves the following steps:
Starting Materials: Aspartic acid, octadecylamine, and 3-carboxy-2-sulfopropanoic acid.
Reaction Conditions: The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature and pH conditions.
Procedure: The aspartic acid is first reacted with octadecylamine to form N-octadecyl-L-aspartic acid. This intermediate is then reacted with 3-carboxy-2-sulfopropanoic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
N-(3-Carboxy-2-sulfopropanoyl)-N-octadecyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The sulfopropanoyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The carboxyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfopropanoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like triethylamine (TEA).
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(3-Carboxy-2-sulfopropanoyl)-N-octadecyl-L-aspartic acid has several applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, cosmetics, and other personal care products.
作用机制
The mechanism by which N-(3-Carboxy-2-sulfopropanoyl)-N-octadecyl-L-aspartic acid exerts its effects involves its interaction with biological membranes. The long octadecyl chain allows it to integrate into lipid bilayers, while the sulfopropanoyl group can participate in hydrogen bonding and electrostatic interactions. These properties enable it to modulate membrane fluidity and permeability, affecting various cellular processes.
相似化合物的比较
Similar Compounds
N-(3-Carboxy-2-sulfopropanoyl)-N-dodecyl-L-aspartic acid: Similar structure but with a shorter dodecyl chain.
N-(3-Carboxy-2-sulfopropanoyl)-N-hexadecyl-L-aspartic acid: Similar structure with a hexadecyl chain.
Uniqueness
N-(3-Carboxy-2-sulfopropanoyl)-N-octadecyl-L-aspartic acid is unique due to its long octadecyl chain, which provides enhanced hydrophobic interactions and greater integration into lipid bilayers compared to its shorter-chain analogs. This makes it particularly effective in applications requiring strong amphiphilic properties.
属性
分子式 |
C26H47NO10S |
|---|---|
分子量 |
565.7 g/mol |
IUPAC 名称 |
(2S)-2-[(3-carboxy-2-sulfopropanoyl)-octadecylamino]butanedioic acid |
InChI |
InChI=1S/C26H47NO10S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(21(26(33)34)19-23(28)29)25(32)22(20-24(30)31)38(35,36)37/h21-22H,2-20H2,1H3,(H,28,29)(H,30,31)(H,33,34)(H,35,36,37)/t21-,22?/m0/s1 |
InChI 键 |
MGOSHXOKQRAOJY-HMTLIYDFSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCCN([C@@H](CC(=O)O)C(=O)O)C(=O)C(CC(=O)O)S(=O)(=O)O |
规范 SMILES |
CCCCCCCCCCCCCCCCCCN(C(CC(=O)O)C(=O)O)C(=O)C(CC(=O)O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


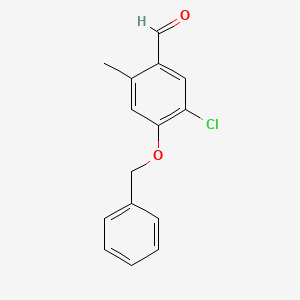
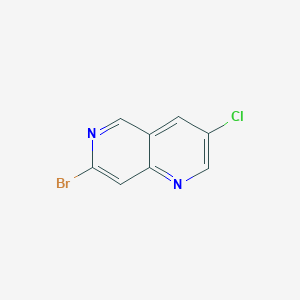
![[[(2R,3S,4R,5R)-5-(3-carbamoyl-2-oxo-pyrazin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B14763515.png)
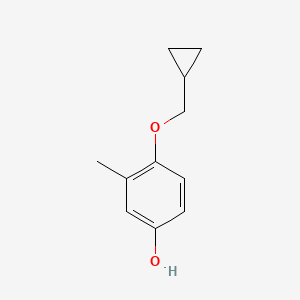
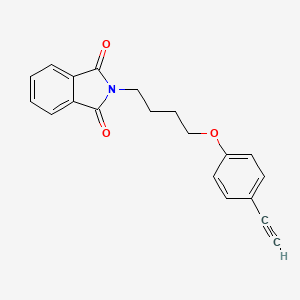
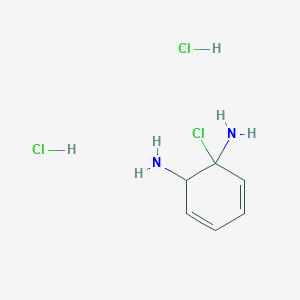
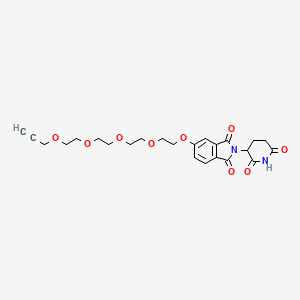

![(5-Bromo-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B14763542.png)

